REACTION_CXSMILES
|
[CH3:1][C:2]1[S:6][C:5]([CH:7]2[CH2:12][C:11](=O)[CH2:10][C:9](=[O:14])[CH2:8]2)=[CH:4][CH:3]=1.C([O-])(=O)C.[NH4+:19]>C(O)C>[NH2:19][C:11]1[CH2:12][CH:7]([C:5]2[S:6][C:2]([CH3:1])=[CH:3][CH:4]=2)[CH2:8][C:9](=[O:14])[CH:10]=1 |f:1.2|
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Name
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|
Quantity
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4.16 g
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Type
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reactant
|
Smiles
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CC1=CC=C(S1)C1CC(CC(C1)=O)=O
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Name
|
|
Quantity
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4.6 g
|
Type
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reactant
|
Smiles
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C(C)(=O)[O-].[NH4+]
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Name
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|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed for 15 hours
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Duration
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15 h
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Type
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CONCENTRATION
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Details
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the reaction solution was concentrated under reduced pressure
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Type
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ADDITION
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Details
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To the residue was added water (60 ml)
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Type
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FILTRATION
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Details
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the resulting crystals were filtered
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Type
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WASH
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Details
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The crystals were washed with water and toluene
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Type
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CUSTOM
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Details
|
dried
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Name
|
|
Type
|
product
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Smiles
|
NC1=CC(CC(C1)C=1SC(=CC1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.37 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.4% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |